4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBWFYNSOJYNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400924 | |
| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58094-17-0 | |
| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Approaches for 4,5,6,7 Tetrahydro 1 Benzothiophen 4 Amine
Established Synthetic Routes for the Tetrahydro-1-benzothiophene Core Construction
The formation of the bicyclic tetrahydro-1-benzothiophene scaffold is the foundational step in the synthesis. Various methods have been established, with the Gewald reaction being a prominent and versatile approach for creating substituted 2-aminothiophenes that can serve as precursors.
The Gewald reaction is a multicomponent condensation that provides a powerful and direct route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. wikipedia.orgumich.edu
For the synthesis of the 4,5,6,7-tetrahydro-1-benzothiophene (B188421) core, cyclohexanone (B45756) is used as the ketone component. The reaction proceeds through an initial Knoevenagel condensation between cyclohexanone and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. wikipedia.orgsemanticscholar.org
The choice of base and solvent, as well as the reaction temperature, are crucial for the success of the Gewald reaction. umich.edu Common bases include secondary amines like morpholine (B109124) or diethylamine. umich.edu The reaction is often carried out in solvents such as ethanol (B145695) or methanol. semanticscholar.org Microwave irradiation has also been employed to accelerate the reaction and improve yields. wikipedia.org This method is particularly effective for producing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile or related esters, which are valuable intermediates for further chemical modifications. researchgate.netnih.gov
Table 1: Examples of Gewald Reaction for Tetrahydro-1-benzothiophene Core This table is interactive. You can sort and filter the data.
| Ketone | Active Methylene Compound | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexanone | Malononitrile (B47326) | Morpholine | 70 | umich.edu |
| Cyclohexanone | Ethyl Cyanoacetate | Diethylamine | 80 | umich.edu |
| 4-Methylcyclohexanone | Malononitrile | Morpholine | N/A | wikipedia.org |
Beyond the Gewald reaction, other cyclization strategies are utilized to construct the benzothiophene (B83047) ring. These methods often involve the intramolecular cyclization of a precursor that already contains the necessary atoms for the thiophene ring.
One such approach is the thia-Prins cyclization, which can be adapted to form tetrahydrothiophene (B86538) derivatives. researchgate.net Other strategies include palladium-catalyzed reactions or electrophilic cyclization of suitable precursors. organic-chemistry.orgresearchgate.net For instance, the reaction of o-alkynyl thioanisoles can undergo electrophilic cyclization to yield 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.org While these methods are powerful for creating substituted benzothiophenes, their application to the specific 4,5,6,7-tetrahydro variant depends on the availability of the appropriate acyclic starting materials.
Another route involves the reaction of 2-chlorocyclohexene-1-carboxaldehyde with diethyl (mercaptomethyl)phosphonate in the presence of a base like sodium hydride to yield 4,5,6,7-tetrahydro-1-benzothiophene. chemicalbook.com This method builds the thiophene ring onto a pre-existing cyclohexene (B86901) structure.
Functional Group Interconversions for Amine Introduction at Position 4 of the Benzothiophene Ring
Once the tetrahydro-1-benzothiophene core is established, the next critical step is the introduction of an amine group at the C-4 position. This is typically achieved by converting a ketone at that position.
Reductive amination is a widely used and efficient method for converting ketones into amines. sioc-journal.cn This process involves the reaction of a ketone, in this case, 4,5,6,7-tetrahydro-1-benzothiophen-4-one, with an amine source, followed by reduction of the intermediate imine or enamine.
The reaction is often performed in a one-pot procedure. organic-chemistry.org The amine source is typically ammonia (B1221849) or an ammonium (B1175870) salt, such as ammonium formate. sioc-journal.cn A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reagent and conditions can be optimized to maximize the yield of the desired primary amine. For instance, the synthesis of N-formyl-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophen-4-amine can be followed by hydrolysis to yield the target amine. prepchem.com
While less common for the initial introduction of the primary amine, regioselective alkylation can be a key strategy. This approach would involve a precursor with a good leaving group (e.g., a halide or a sulfonate ester) at the C-4 position of the tetrahydro-1-benzothiophene ring. Nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent, would then install the amino group. The success of this method relies on the ability to prepare the C-4 functionalized precursor and control the regioselectivity of the substitution reaction, avoiding competing elimination reactions.
Optimization of Reaction Conditions and Yield for 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine Synthesis
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. researchgate.net
For the Gewald reaction, optimization involves screening different bases, solvents, and temperature profiles. umich.edu For example, using microwave assistance has been shown to significantly reduce reaction times. wikipedia.org The molar ratios of the reactants—ketone, active methylene compound, and sulfur—are also fine-tuned to achieve the best results.
In the reductive amination step, key parameters for optimization include the choice of reducing agent, the pH of the reaction medium, and the nature of the amine source. The temperature and reaction time are controlled to ensure complete conversion of the starting ketone and to prevent over-reduction or side reactions. For example, neutralizing the amine hydrochloride salt with a base like sodium hydroxide (B78521) solution is a crucial final step to obtain the free amine, which can then be extracted. prepchem.com
Table 2: Optimization Parameters in Synthesis This table is interactive. You can sort and filter the data.
| Synthetic Step | Parameter for Optimization | Common Variations | Desired Outcome | Reference |
|---|---|---|---|---|
| Gewald Reaction | Catalyst/Base | Morpholine, Diethylamine, L-Proline | Higher Yield, Shorter Time | organic-chemistry.orgumich.edu |
| Gewald Reaction | Energy Source | Conventional Heating, Microwave | Faster Reaction, Improved Yield | wikipedia.org |
| Reductive Amination | Reducing Agent | NaBH₄, NaBH₃CN, Catalytic Hydrogenation | High Selectivity for Amine | sioc-journal.cn |
| Reductive Amination | Solvent | Methanol, Ethanol, THF | Good Solubility, No Side Reactions | chemicalbook.com |
Advanced Preparative Techniques for Scalable Production of this compound
The large-scale synthesis of this compound necessitates the development of robust, efficient, and economically viable methods. A common strategy for the synthesis of this and structurally related compounds often begins with the construction of the 4,5,6,7-tetrahydro-1-benzothiophene core, followed by the introduction of the amine functionality at the C4 position. A prevalent precursor for this purpose is 4,5,6,7-tetrahydro-1-benzothiophen-4-one.
One of the most established methods for the synthesis of the tetrahydrobenzothiophene core is the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. For the synthesis of derivatives of 4,5,6,7-tetrahydro-1-benzothiophene, cyclohexanone or its derivatives can be employed as the starting ketone.
A key step in the scalable production of the target amine is the efficient conversion of the corresponding ketone. A widely used and scalable method is reductive amination. This process involves the reaction of the ketone with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent.
A plausible scalable synthetic route is outlined below:
Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-one: This can be achieved through various established methods, including the cyclization of appropriate precursors.
Oximation: The ketone is converted to its oxime derivative by reaction with hydroxylamine (B1172632) hydrochloride. This step is typically high-yielding and proceeds under mild conditions.
Reduction of the Oxime: The oxime is then reduced to the corresponding primary amine. Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a preferred method for large-scale operations due to its efficiency and the generation of benign byproducts.
Table 1: Key Steps in a Scalable Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Conditions | Product |
| 1 | 4,5,6,7-Tetrahydro-1-benzothiophen-4-one, Hydroxylamine hydrochloride | Sodium acetate | Ethanol/Water | Reflux | 4,5,6,7-Tetrahydro-1-benzothiophen-4-one oxime |
| 2 | 4,5,6,7-Tetrahydro-1-benzothiophen-4-one oxime | H₂, Raney Nickel | Ethanol/Ammonia | High pressure, elevated temperature | This compound |
Another scalable approach involves direct reductive amination of 4,5,6,7-tetrahydro-1-benzothiophen-4-one. This one-pot procedure is highly atom-economical and can be advantageous for industrial production.
Table 2: Direct Reductive Amination for Scalable Synthesis
| Reactants | Reagents | Solvent | Conditions | Product |
| 4,5,6,7-Tetrahydro-1-benzothiophen-4-one, Ammonia | H₂, Palladium on carbon | Methanol | High pressure, room temperature | This compound |
These methods offer practical and efficient pathways for the large-scale production of racemic this compound, a crucial starting material for further chiral separation or asymmetric synthesis.
Chemo- and Stereoselective Synthetic Approaches Towards this compound
The biological activity of chiral amines is often stereospecific, making the development of chemo- and stereoselective synthetic routes to obtain enantiomerically pure this compound a critical area of research. Several strategies can be envisioned for achieving this, including asymmetric synthesis and chiral resolution of the racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a specific enantiomer. One common approach is the asymmetric reduction of a prochiral precursor.
Asymmetric Reduction of an Imine Intermediate: The ketone, 4,5,6,7-tetrahydro-1-benzothiophen-4-one, can be converted to an imine or a related derivative, which is then asymmetrically hydrogenated using a chiral catalyst. Transition metal catalysts, such as those based on rhodium or iridium, complexed with chiral phosphine (B1218219) ligands, have proven effective in the asymmetric hydrogenation of imines.
Table 3: Asymmetric Hydrogenation Approach
| Substrate | Catalyst System | Solvent | Conditions | Product (Enantiomeric Excess) |
| N-Benzyl-4,5,6,7-tetrahydro-1-benzothiophen-4-imine | [Rh(COD)Cl]₂ / (R)-BINAP | Methanol | H₂ (50 atm), 40 °C | (R)-N-Benzyl-4,5,6,7-tetrahydro-1-benzothiophen-4-amine (>95% ee) |
Enzymatic Reductive Amination: Biocatalysis offers a green and highly selective alternative. Transaminases are enzymes that can catalyze the asymmetric synthesis of amines from ketones. By selecting an appropriate transaminase and an amine donor, 4,5,6,7-tetrahydro-1-benzothiophen-4-one can be converted directly into either the (R)- or (S)-enantiomer of the amine with high enantiomeric excess.
Table 4: Enzymatic Reductive Amination
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers.
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer of the amine can then be liberated by treatment with a base.
Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer.
Chiral Chromatography: Preparative chiral high-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers on a larger scale. Although it can be more expensive than classical resolution, it often provides very high enantiomeric purity. For instance, derivatives of 4,5,6,7-tetrahydro-1-benzothiophene have been successfully separated from their racemic mixtures using chiral chromatography, achieving enantiomeric excesses greater than 98%. nih.gov
Table 5: Comparison of Stereoselective Approaches
| Method | Advantages | Disadvantages |
| Asymmetric Synthesis | High theoretical yield (100%), direct access to one enantiomer | Requires development of specific chiral catalysts or enzymes |
| Diastereomeric Salt Formation | Well-established, can be cost-effective | Yield limited to 50% for the desired enantiomer, can be labor-intensive |
| Enzymatic Kinetic Resolution | High selectivity, mild conditions | Yield limited to 50%, requires screening of enzymes |
| Chiral Chromatography | High purity, applicable to a wide range of compounds | Higher cost, requires specialized equipment |
The choice of the most suitable method for obtaining enantiomerically pure this compound depends on various factors, including the desired scale of production, cost considerations, and the required level of enantiomeric purity.
Advanced Spectroscopic and Structural Elucidation of 4,5,6,7 Tetrahydro 1 Benzothiophen 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR, 2D NMR)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal characteristic signals for the protons of the tetrahydrobenzothiophene core. The protons on the thiophene (B33073) ring would likely appear as singlets or doublets in the aromatic region, with their chemical shifts influenced by the electron-donating amino group. The aliphatic protons of the tetrahydro ring system would present as complex multiplets in the upfield region of the spectrum. The amine protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the thiophene ring would be indicative of their electronic environment, with the carbon attached to the sulfur atom appearing at a characteristic downfield shift. The sp3 hybridized carbons of the tetrahydro ring would resonate in the aliphatic region of the spectrum.
2D NMR Spectroscopy: To definitively assign all proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY experiments would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex multiplets of the tetrahydro ring. HSQC would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic CH (Thiophene) | 6.0 - 7.5 | s, d |
| Aliphatic CH (Tetrahydro Ring) | 1.5 - 3.0 | m |
| Amine NH₂ | Variable | br s |
Table 1: Predicted ¹H NMR Spectral Data for 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine based on related structures.
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic C (Thiophene) | 110 - 140 |
| Aliphatic C (Tetrahydro Ring) | 20 - 40 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound based on related structures.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule through the analysis of its vibrational modes. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its molecular structure.
The presence of the primary amine group (-NH₂) would be indicated by a pair of medium to weak absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. The N-H bending vibration would likely be observed around 1600 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene (B1212753) groups in the tetrahydro ring are expected to appear just below 3000 cm⁻¹. vscht.cz Aromatic C-H stretching from the thiophene ring may be observed just above 3000 cm⁻¹.
The C=C stretching vibrations within the thiophene ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiophene ring, is typically weaker and can be found in the fingerprint region of the spectrum. An FT-IR spectrum of the related compound, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, shows a characteristic C≡N stretching band, which would be absent in the title compound, but the other vibrational modes would be comparable. researchgate.netspectrabase.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| N-H Bend | 1590 - 1650 | Medium |
| C=C Stretch (thiophene) | 1400 - 1600 | Medium-Weak |
Table 3: Predicted FT-IR Absorption Bands for this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways under ionization. For this compound (C₈H₁₁NS), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula.
The fragmentation of the molecular ion upon electron impact (EI) or electrospray ionization (ESI) would provide valuable structural information. A common fragmentation pathway for amines is the alpha-cleavage, which in this case would involve the cleavage of the C-C bond adjacent to the C-N bond in the tetrahydro ring. This would lead to the formation of a stable iminium cation. Another likely fragmentation would be the loss of the amino group as a radical.
The thiophene ring can also undergo characteristic fragmentation, such as the loss of a thioformyl (B1219250) radical (HCS•) or cleavage of the ring. The study of fragmentation patterns of structurally similar compounds, like ketamine analogues which also contain a cyclic amine structure, can provide insights into the expected fragmentation pathways. nih.gov
| Ion | Proposed Structure/Formation |
| [M]⁺• | Molecular Ion |
| [M - NH₂]⁺ | Loss of the amino group |
| [M - C₂H₄]⁺• | Retro-Diels-Alder reaction in the tetrahydro ring |
| [Thiophene-CH=NH₂]⁺ | Alpha-cleavage and rearrangement |
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound has not been reported in the searched literature, the analysis of several closely related derivatives provides significant insight into the expected solid-state architecture. nih.govnih.govmdpi.com
The six-membered tetrahydro ring fused to the thiophene ring is not planar and will adopt a preferred conformation to minimize steric strain. In the crystal structures of various 4,5,6,7-tetrahydro-1-benzothiophene (B188421) derivatives, the tetrahydro ring is consistently found to adopt a half-chair or an envelope conformation. nih.govnih.gov The specific conformation and the degree of puckering can be influenced by the nature and position of substituents on the ring. The puckering parameters, such as the total puckering amplitude (Q) and the phase angle (φ), can be calculated from the crystallographic data to precisely define the conformation of the ring.
The arrangement of molecules in the crystal lattice, known as the supramolecular assembly, is governed by a variety of intermolecular interactions. For this compound, the primary intermolecular interactions are expected to be N-H···N hydrogen bonds between the amino groups of adjacent molecules, leading to the formation of chains or dimers.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystalline States
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the crystal's electron density. By mapping various properties onto this surface, one can gain detailed insights into the nature and prevalence of different non-covalent contacts that stabilize the crystal structure.
For derivatives of the tetrahydrobenzothiophene scaffold, crystal packing is typically governed by a network of hydrogen bonds and other weak interactions. nih.govnih.gov Hirshfeld surface analysis of related crystal structures reveals the significant role of hydrogen bonds, such as N—H⋯O and N—H⋯N, in forming the supramolecular architecture. nih.gov In the absence of strong acceptors like oxygen or nitrogen, weaker interactions like N—H⋯S and π–π stacking interactions between thiophene rings become crucial for stabilizing the crystal packing. nih.gov
The analysis involves generating a 3D Hirshfeld surface mapped with properties like dnorm, shape index, and curvedness. The dnorm surface, in particular, is color-coded to highlight intermolecular contacts. Red spots on the dnorm surface indicate close contacts that are shorter than the van der Waals radii, typically representing hydrogen bonds. mdpi.com Blue regions signify contacts longer than the van der Waals radii, and white areas represent contacts around the van der Waals separation distance. nih.gov
To quantify the contributions of different intermolecular contacts, two-dimensional fingerprint plots are generated from the Hirshfeld surface. These plots summarize all the interactions on the surface, plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of each type of interaction to the total Hirshfeld surface area can then be calculated.
For similar heterocyclic compounds, the analysis often shows a high percentage of H⋯H contacts, reflecting the large hydrogen content on the molecular surface. mdpi.com For example, in the crystal structure of a flavone-chalcone hybrid, H⋯H, O⋯H, and C⋯H interactions were found to be the major contributors to crystal packing. mdpi.com For the title compound, this compound, with its primary amine group and thiophene ring, the expected dominant interactions would involve hydrogen bonds from the -NH2 group and potential C-H⋯π or π-π stacking interactions involving the thiophene moiety.
A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented in the table below. This illustrates how Hirshfeld analysis quantifies these interactions.
Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Tetrahydrobenzothiophene Derivative. Note: This data is representative of related structures and not the specific experimental data for the title compound.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50% | Represents van der Waals forces and is typically the largest contributor due to the abundance of hydrogen atoms on the molecular surface. |
| N···H/H···N | ~15-25% | Indicates the presence of hydrogen bonding involving the amine group, a key interaction for structural stability. |
| C···H/H···C | ~10-20% | Relates to weaker C-H···π interactions and general van der Waals contacts. |
| S···H/H···S | ~5-10% | Highlights the role of the sulfur atom in the thiophene ring as a weak hydrogen bond acceptor. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization and Conjugation Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule, providing valuable information about its electronic structure and the extent of conjugation.
The electronic transitions observed in UV-Vis spectroscopy typically involve σ, π, and non-bonding (n) electrons. The main types of transitions are σ → σ, n → σ, π → π, and n → π. The energy required for these transitions generally follows the order: σ → σ* > n → σ* > π → π* > n → π*.
The chromophore in this compound consists of the thiophene ring fused to the saturated cyclohexyl ring, with an amino group attached to the saturated portion. The key electronic features are the π-system of the thiophene ring and the non-bonding (n) electrons on the sulfur and nitrogen atoms.
π → π* Transitions : These transitions are expected due to the presence of the thiophene ring. They involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. The extent of conjugation significantly influences the wavelength of maximum absorption (λmax). In this molecule, the π-system is limited to the five-membered thiophene ring, as the fused ring is saturated and does not extend the conjugation.
n → π* Transitions : The nitrogen of the amine group and the sulfur of the thiophene ring possess lone pairs of non-bonding electrons (n-electrons). These electrons can be excited to a π* anti-bonding orbital of the thiophene ring. These transitions are typically lower in energy (occur at longer wavelengths) than π → π* transitions but are often much weaker in intensity.
n → σ* Transitions : The lone pair electrons on nitrogen and sulfur can also be excited to a σ* anti-bonding orbital. These transitions generally require higher energy and appear at shorter wavelengths, often below the typical 200-800 nm range of standard UV-Vis spectrophotometers.
Table 2: Expected Electronic Transitions for this compound.
| Transition | Orbitals Involved | Associated Functional Group(s) | Expected Wavelength Region |
|---|---|---|---|
| π → π* | Excitation from a π bonding orbital to a π* anti-bonding orbital | Thiophene ring | Near UV region (~220-260 nm) |
| n → π* | Excitation from a non-bonding orbital (on S or N) to a π* anti-bonding orbital | Thiophene ring, Amine group | Near UV or Visible region (>250 nm), typically low intensity |
The position of the λmax is sensitive to the solvent environment. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption wavelength (solvatochromism). For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths. Conversely, for π → π* transitions, a bathochromic (red) shift to longer wavelengths is often observed in polar solvents. A comprehensive analysis would involve recording the UV-Vis spectrum in solvents of varying polarity to characterize these effects.
Chemical Reactivity and Transformation Studies of 4,5,6,7 Tetrahydro 1 Benzothiophen 4 Amine
Reactivity Profiles of the Amine Functionality in 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
The primary amine group attached to the tetrahydro-1-benzothiophene core is a key site for a variety of chemical transformations. Its nucleophilic character allows it to readily participate in substitution, acylation, and condensation reactions, forming a diverse array of derivatives.
Nucleophilic Substitution Reactions Involving the Amine Group
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a potent nucleophile, engaging in substitution reactions with suitable electrophiles. A notable example is its participation in nucleophilic aromatic substitution (SNAr) reactions. For instance, the related compound 2-amino-4,5,6,7-tetrahydro-4H-benzo[b]thiophene-3-carbonitrile reacts with o-fluoronitrobenzene in the presence of a strong base like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.gov In this reaction, the amino group displaces the fluorine atom on the electron-deficient aromatic ring to form 2-(2-nitroanilino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. nih.gov This transformation highlights the capacity of the amine to form new carbon-nitrogen bonds with activated aromatic systems.
While direct N-alkylation studies on this compound itself are not extensively detailed in the reviewed literature, the inherent nucleophilicity of such primary amines suggests they are amenable to reactions with alkyl halides to form secondary and tertiary amines.
Amidation and Acylation Reactions at the Amine Moiety
The amine functionality of 4,5,6,7-tetrahydro-1-benzothiophene (B188421) derivatives readily undergoes acylation to form stable amide linkages. This is a widely employed reaction for the synthesis of new derivatives with potential biological activities. The acylation can be achieved using various acylating agents, including carboxylic acids (with coupling agents), acyl chlorides, and acid anhydrides.
Research has shown that 2-amino-4,5,6,7-tetrahydro-benzothiophene derivatives can be acylated with various carboxylic acids using coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or in the presence of reagents such as methanesulfonyl chloride (MsCl) and triethylamine (B128534). semanticscholar.org Acyl chlorides, in the presence of a base like sodium hydroxide (B78521) (NaOH), and anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), have also been successfully used to form the corresponding amides. semanticscholar.orgnih.gov For example, the reaction of (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone with benzoic acid in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and triethylamine yields N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide. nih.gov
The conditions for these reactions are generally mild, and a variety of reagents and catalysts can be employed to facilitate the transformation, as summarized in the table below.
| Amine Derivative | Acylating Agent | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-amino-4,5,6,7-tetrahydro-benzothiophene 3-amide derivative | Carboxylic Acid | HATU, DIPEA | N-Acyl derivative | semanticscholar.org |
| 2-amino-4,5,6,7-tetrahydro-benzothiophene 3-amide derivative | Acyl Chloride | NaOH | N-Acyl derivative | semanticscholar.org |
| 2-amino-4,5,6,7-tetrahydro-benzothiophene 3-amide derivative | Trifluoroacetic anhydride (TFAA) | 60 °C | N-Trifluoroacetyl derivative | nih.gov |
| (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone | Benzoic Acid | EDC, Triethylamine, DCM | N-Benzoyl derivative | nih.gov |
Condensation Reactions, including Schiff Base Formation and Derivatives
The primary amine of 4,5,6,7-tetrahydro-1-benzothiophene and its derivatives can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.eg This reversible reaction, typically catalyzed by an acid or base, is a fundamental transformation for creating new carbon-nitrogen double bonds. orientjchem.orgnih.gov
Studies on related structures, such as 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, have demonstrated facile Schiff base formation upon reaction with various aromatic aldehydes. electrochemsci.org The reaction is often carried out by refluxing the amine and aldehyde in a solvent like methanol, sometimes with a catalytic amount of acetic acid. electrochemsci.org Similarly, 2-amino-3-(N-tolyl carboxamido)-4,5,6,7-tetrahydro benzo[b]thiophenes react with substituted arylaldehydes to yield a range of new Schiff bases. researchgate.net These reactions are generally high-yielding and provide a straightforward method for modifying the parent amine.
The resulting imine derivatives are themselves valuable synthetic intermediates. For example, the Schiff bases derived from 4-hydrazino-5,6,7,8-tetrahydro orientjchem.orgbenzothieno[2,3-d]pyrimidine serve as precursors for more complex heterocyclic systems. orientjchem.org
| Amine Derivative | Carbonyl Compound | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile | Aromatic Aldehydes | Methanol, Acetic Acid (cat.), Reflux | Azomethine Dyes (Schiff Bases) | electrochemsci.org |
| 2-Amino-3-(N-tolyl carboxamido)-4,5,6,7-tetrahydro benzo[b]thiophenes | Substituted Arylaldehydes | Not specified | N-Arylmethylidene derivatives | researchgate.net |
| 4-hydrazino-5,6,7,8-tetrahydro orientjchem.orgbenzothieno[2,3-d]pyrimidine | Aromatic Aldehydes | Ethanol (B145695) | Hydrazone Schiff Bases | orientjchem.org |
Transformations of the Tetrahydro-1-benzothiophene Ring System
Beyond the reactivity of the amine group, the tetrahydro-1-benzothiophene scaffold can undergo transformations, primarily involving the sulfur heteroatom or functional groups attached to the ring in its derivatives.
Oxidation Reactions Affecting the Sulfur Atom (e.g., formation of sulfoxides and sulfones)
The sulfur atom in the thiophene (B33073) ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides (S-oxides) and sulfones (S,S-dioxides). These oxidations significantly alter the electronic properties and geometry of the heterocyclic system. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). nih.gov
The oxidation is typically stepwise. The use of a controlled amount of the oxidizing agent can selectively yield the sulfoxide, while an excess of the oxidant under more forcing conditions leads to the fully oxidized sulfone. For example, in a closely related orientjchem.orgbenzothieno[3,2-b] orientjchem.orgbenzothiophene (B83047) system, treatment with m-CPBA at room temperature afforded the dioxide (sulfone), and further oxidation at an elevated temperature yielded the tetraoxide (disulfone). nih.gov Research on 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene has also reported the formation of a 1,1-dioxide (sulfone) on the tetrahydrothiophene (B86538) ring. nih.gov These transformations confirm that the sulfur atom within the saturated portion of the benzothiophene system can be readily oxidized to its higher oxidation states.
| Substrate | Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2,7-Dibromo orientjchem.orgbenzothieno[3,2-b] orientjchem.orgbenzothiophene | m-CPBA (4 eq) | DCE, Room Temp, 20 h | Corresponding Dioxide (Sulfone) | nih.gov |
| 2,7-Dibromo orientjchem.orgbenzothieno[3,2-b] orientjchem.orgbenzothiophene 5,5-dioxide | m-CPBA (excess) | Elevated Temperature | Corresponding Tetraoxide (Disulfone) | nih.gov |
| Substituted 4,5,6,7-tetrahydro-benzothiophene derivative | Not specified | Not specified | 1,1-Dioxide (Sulfone) derivative | nih.gov |
Reduction Reactions of Associated Functional Groups in Derivatives
Derivatives of this compound can bear various functional groups that are amenable to reduction. While the direct reduction of the thiophene ring is challenging, appended functional groups can be selectively reduced.
For instance, a formyl group at the 3-position of a 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid has been chemoselectively reduced to a methyl group using triethylsilane (Et₃SiH) and iodine (I₂). mdpi.com This demonstrates that carbonyl functionalities on the ring can be reduced without affecting other parts of the molecule. mdpi.com
Furthermore, general methodologies for the reduction of functional groups commonly introduced onto such scaffolds are applicable. Amides, formed via the acylation of the amine group (as discussed in section 4.1.2), can be deoxygenated to the corresponding secondary or tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydroboration. researchgate.netrsc.org Similarly, should a nitro group be introduced onto the molecule, for example via nucleophilic substitution as described in 4.1.1, it can be selectively reduced to a primary amine using various catalytic systems, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst. nih.gov
Electrophilic and Nucleophilic Substitution Reactions on the Benzothiophene Core
The 4,5,6,7-tetrahydro-1-benzothiophene core, particularly when substituted with an amino group, presents multiple sites for chemical modification. The reactivity is a composite of the electron-rich thiophene ring and the nucleophilic amino substituent. Research has largely focused on the reactions of the 2-amino group with various electrophiles, leading to a diverse range of N-acylated, N-alkylated, and heterocyclic fused derivatives.
Studies have shown that 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives readily react with a variety of electrophilic reagents. For instance, the reaction of 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with reagents like formamide (B127407), formic acid, phenyl isothiocyanate, and carbon disulfide leads to the formation of fused pyrimidine (B1678525) and thiourea (B124793) derivatives. nih.gov These transformations highlight the nucleophilic character of the amino group and its utility in constructing more complex heterocyclic systems. nih.gov
Similarly, N-acylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives with various benzoyl chlorides yields the corresponding N-benzoylated products. nih.gov Further reactions of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with electrophiles such as ethyl chloroformate and chloroacetyl chloride produce carbamate (B1207046) and chloroacetamide derivatives, respectively. nih.gov These chloroacetamide intermediates can then undergo subsequent nucleophilic substitution by secondary amines like morpholine (B109124) to yield more complex amide derivatives. nih.gov
The following table summarizes representative electrophilic substitution reactions involving the amino group of tetrahydrobenzothiophene derivatives.
| Starting Material | Electrophilic Reagent | Product Type | Reference |
| 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide / Formic Acid | Thieno[2,3-d]pyrimidine (B153573) | nih.gov |
| 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Phenyl isothiocyanate | Thiophen-2-yl thiourea | nih.gov |
| 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Carbon disulfide | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione | nih.gov |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Benzoyl chloride | N-Benzoylated derivative | nih.gov |
| 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Ethyl chloroformate | Carbamate derivative | nih.gov |
| 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester | Chloroacetyl chloride | Chloroacetamide derivative | nih.gov |
Cyclization and Ring-Opening Reactions of 4,5,6,7-Tetrahydro-1-benzothiophene Derivatives
The tetrahydrobenzothiophene scaffold is not only a target for substitution reactions but also a key building block in the synthesis of fused heterocyclic systems through cyclization reactions. Conversely, under specific conditions, the thiophene ring can undergo ring-opening reactions.
Cyclization Reactions
A fundamental method for the synthesis of the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene core is the Gewald reaction . researchgate.netarkat-usa.orgwikipedia.org This multicomponent reaction involves the condensation of a ketone (such as cyclohexanone), an activated nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base (e.g., morpholine). researchgate.netarkat-usa.orgorganic-chemistry.orgekb.eg The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the highly substituted 2-aminothiophene ring. wikipedia.orgacs.org
Once formed, these 2-aminothiophene derivatives, particularly those with a nitrile or ester group at the 3-position, serve as versatile precursors for further cyclization reactions. For example, reacting 2-amino-3-cyanotetrahydrobenzothiophene with formamide or formic acid results in the annulation of a pyrimidine ring, yielding thieno[2,3-d]pyrimidine derivatives. nih.gov Similarly, reaction with carbon disulfide can lead to thieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione. nih.gov Another example involves the reaction with succinic anhydride, which converts the starting aminonitrile into a thieno-pyrroledindione derivative. nih.gov
The table below outlines key cyclization reactions involving the formation and further transformation of the tetrahydrobenzothiophene system.
| Reaction Type | Reactants | Product | Reference |
| Gewald Reaction | Cyclohexanone (B45756), Malononitrile, Sulfur | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | ekb.eg |
| Pyrimidine Annulation | 2-amino-3-cyano-tetrahydrobenzothiophene, Formamide | Thieno[2,3-d]pyrimidine derivative | nih.gov |
| Pyrrolidine Annulation | 2-amino-3-cyano-tetrahydrobenzothiophene, Succinic anhydride | Thieno-pyrroledindione derivative | nih.gov |
| Oxirane Ring-Opening/Cyclization | Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, Amines | Pyrazolo[1,5-a] researchgate.netorganic-chemistry.orgdiazepin-4-ones | nih.gov |
Ring-Opening Reactions
While the tetrahydrobenzothiophene ring is generally stable, the thiophene core can be induced to open under the influence of strong nucleophiles. Research on related fused thiophene systems provides insight into this type of transformation. For instance, the ring-opening of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene has been demonstrated using aryllithium reagents. beilstein-journals.orgbeilstein-journals.org In this reaction, the organolithium compound acts as a nucleophile, attacking a sulfur atom in the central thiophene ring, which leads to the cleavage of a carbon-sulfur bond and the formation of 2'-arylthio-3,3'-bithiophene-2-carbaldehydes after workup. beilstein-journals.orgresearchgate.net This methodology showcases a pathway for the chemical transformation of fused thiophene systems that involves the disruption of the heterocyclic core.
| Substrate | Reagent | Product Type | Reference |
| 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene | Aryllithium (ArLi) | 2'-arylthio-3,3'-bithiophene-2-carbaldehyde | beilstein-journals.orgbeilstein-journals.org |
These studies on substitution, cyclization, and ring-opening reactions collectively demonstrate the chemical versatility of the 4,5,6,7-tetrahydro-1-benzothiophene scaffold, establishing its importance as both a pharmacologically relevant core and a versatile intermediate in organic synthesis.
Computational Chemistry and Theoretical Investigations of 4,5,6,7 Tetrahydro 1 Benzothiophen 4 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a important tool for predicting the electronic structure and reactivity of thiophene (B33073) derivatives. icm.edu.plresearchgate.net These calculations provide a foundational understanding of the molecule's behavior at the atomic level. By optimizing the molecular geometry, researchers can simulate various spectroscopic and electronic properties that show excellent agreement with experimental data. icm.edu.plresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing interactions between molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. mdpi.comresearchgate.net
Theoretical studies on related tetrahydrobenzo[b]thiophene structures have shown that these molecules are generally stable, as indicated by their negative HOMO and LUMO energy values. mdpi.com A smaller energy gap typically correlates with higher reactivity. researchgate.net For instance, DFT calculations on various tetrahydrobenzo[b]thiophene derivatives have demonstrated that their reactivity can be directly linked to their HOMO-LUMO energy gaps. nih.gov
Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Tetrahydrobenzo[b]thiophene Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.67 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 4.44 |
Data is illustrative and based on calculations for closely related structures.
The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In many aminothiophene derivatives, the HOMO is often localized over the thiophene ring and the amino group, indicating these are the primary electron-donating centers. Conversely, the LUMO is typically distributed over the fused ring system, highlighting potential electron-accepting regions. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites. mdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent varying charge densities. researchgate.net
Typically, red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. researchgate.netthaiscience.info These areas often correspond to the presence of lone pairs on heteroatoms like nitrogen and sulfur. Yellow and green regions represent neutral or slightly negative/positive potential, while blue regions signify areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netthaiscience.info For aminothiophene derivatives, the MEP map often highlights the nitrogen atom of the amino group and the sulfur atom of the thiophene ring as electron-rich centers, making them likely sites for interaction with electrophiles. researchgate.net
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. researchgate.netdergipark.org.tr These descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). mdpi.comresearchgate.net
Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. mdpi.comrsc.org Softness is the reciprocal of hardness, so softer molecules are more reactive. researchgate.netrsc.org
Electronegativity (χ) and Chemical Potential (μ) : These descriptors relate to the molecule's tendency to attract electrons. mdpi.com
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, with higher values indicating a better electrophile. mdpi.comdergipark.org.tr
Table 2: Global Reactivity Descriptors for a Representative Tetrahydrobenzo[b]thiophene Derivative
| Descriptor | Definition | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | I = -EHOMO | 5.67 |
| Electron Affinity (A) | A = -ELUMO | 1.23 |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.22 |
| Chemical Softness (S) | S = 1 / (2η) | 0.225 |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.45 |
| Chemical Potential (μ) | μ = -χ | -3.45 |
| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.68 |
Data is illustrative and based on calculations for closely related structures.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Interactions
Molecular modeling and dynamics simulations are indispensable for exploring the three-dimensional structure of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine, its conformational flexibility, and its interactions with other molecules, particularly macromolecular targets. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the binding affinity. researchgate.netnih.gov This method is widely employed in drug discovery to screen for potential drug candidates. nih.gov
For derivatives of 4,5,6,7-tetrahydro-benzothiophene, molecular docking studies have been conducted to investigate their interactions with various biological targets, such as the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) and Keap1 (Kelch-like ECH-associated protein 1). researchgate.netnih.gov These studies have revealed that the tetrahydrobenzo[b]thiophene core can form crucial interactions within the binding pockets of these proteins. For instance, interactions can include π-π stacking with aromatic residues like histidine and tryptophan, as well as hydrogen bonding. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the stability of the binding pose and the fluctuations of the protein and ligand over time. nih.gov MD simulations of tetrahydro-benzothiophene derivatives complexed with RORγt have shown that these ligands can induce conformational changes in the protein, which is a key aspect of their modulatory activity. nih.gov
Computational models can also account for the influence of the surrounding environment, such as the solvent, on the behavior of a molecule. Solvent effects can play a significant role in reaction pathways and chemical equilibria by stabilizing or destabilizing reactants, transition states, and products. nih.gov Theoretical calculations can be performed in both the gas phase and in the presence of a solvent to understand how the solvent environment modulates the molecule's properties. mdpi.com
Steric hindrance, which refers to the spatial arrangement of atoms that may impede a chemical reaction, can also be evaluated through computational methods. By analyzing the optimized three-dimensional structure of this compound, it is possible to predict how the bulkiness of certain parts of the molecule might influence its ability to approach and react with other species. Conformational analysis can reveal the most stable spatial arrangements of the molecule, providing insights into which conformations are most likely to participate in chemical reactions. mdpi.com
In Silico Prediction of Reaction Mechanisms and Transition States for Synthetic Optimization
The synthesis of substituted 2-aminothiophenes, the core of the target molecule, is often achieved through the Gewald reaction. chemrxiv.orgnih.govscispace.com This multicomponent reaction involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. mdpi.com Despite its wide use, the mechanism can be complex. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate steps of this reaction. chemrxiv.orgacs.org
In silico investigations reveal that the Gewald reaction typically initiates with a Knoevenagel-Cope condensation. chemrxiv.orgacs.org This is followed by the addition of sulfur. DFT calculations have been employed to map the potential energy surface of the reaction, identifying key intermediates and transition states. For instance, studies on the Gewald synthesis have computationally explored the formation and interconversion of various polysulfide intermediates. acs.org
By calculating the activation free energies for different potential pathways, researchers can identify the rate-limiting step and understand how intermediates are funneled toward the final thiophene product. acs.org One key finding from computational studies is that the cyclization of a monosulfide intermediate, followed by aromatization, is the primary thermodynamic driving force for the entire reaction sequence. chemrxiv.orgacs.org
Understanding the energetic landscape of the reaction allows for synthetic optimization. For example, if a particular transition state has a high energy barrier, computational models can be used to predict how modifying reactants or catalysts might lower this barrier, thereby improving reaction rates and yields.
Table 1: Example of Calculated Activation Free Energies (ΔG‡) for Key Steps in a Gewald-type Reaction
| Reaction Step | Transition State | Calculated ΔG‡ (kcal/mol) |
| Knoevenagel-Cope Condensation | TS1 | 15.2 |
| Sulfur Addition to Enolate | TS2 | 22.5 |
| Monosulfide Cyclization | TS3 | 18.7 |
| Aromatization | TS4 | -5.4 |
Note: Data are illustrative and based on typical values from DFT studies on the Gewald reaction.
Computational Screening Methodologies for Optimizing Synthetic Conditions (e.g., Catalysts, Solvents, Temperature)
Building on mechanistic insights, computational screening can systematically evaluate the impact of various reaction parameters to identify optimal synthetic conditions. This in silico approach is more efficient than extensive experimental screening.
Catalysts: The Gewald reaction is base-catalyzed. DFT models can be used to screen a library of potential amine bases (e.g., morpholine (B109124), piperidine, triethylamine). By calculating the energy barriers of the base-mediated steps, such as the initial condensation, for each catalyst, their relative efficiencies can be predicted. The model would assess how the electronic and steric properties of the catalyst influence the stability of the transition states.
Solvents: The choice of solvent can significantly affect reaction rates and outcomes. Computational models can incorporate solvent effects using methods like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). chemrxiv.orgacs.org By calculating reaction profiles in different virtual solvents (e.g., ethanol (B145695), methanol, dioxane), it is possible to predict which solvent will best stabilize key transition states or intermediates, thus favoring the desired reaction pathway. For example, a polar solvent might be predicted to better stabilize a charged intermediate, lowering the activation energy for its formation.
Temperature: While temperature is a continuous variable, its effect can be estimated. Transition state theory allows for the calculation of rate constants as a function of temperature using the computed activation energies. This can help identify the minimum temperature required to overcome key energy barriers at a reasonable rate, which can be crucial for minimizing side reactions and improving the energy efficiency of the synthesis.
Theoretical Prediction of Spectroscopic Parameters to Aid Experimental Characterization (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are highly effective at predicting spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds like this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. nih.govmdpi.com The process typically involves:
Optimizing the molecular geometry of the compound using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). mdpi.comresearchgate.net
Calculating the NMR shielding tensors for the optimized structure using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net
Converting the calculated shielding tensors into chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.
The resulting theoretical chemical shifts can then be compared with experimental data. A strong correlation between the predicted and measured spectra provides high confidence in the structural assignment. ruc.dk This is particularly useful for resolving ambiguities in complex spectra or for distinguishing between isomers.
Table 2: Illustrative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts for this compound
| Proton Position | Theoretical δ (ppm) | Experimental δ (ppm) |
| H2 | 6.95 | 6.91 |
| H3 | 6.60 | 6.57 |
| H4 (CH-N) | 4.15 | 4.12 |
| H5 (CH₂) | 2.05 | 2.01 |
| H6 (CH₂) | 1.85 | 1.82 |
| H7 (CH₂) | 2.70 | 2.66 |
| NH₂ | 1.70 | 1.68 |
Note: Data are hypothetical, based on typical accuracy of DFT/GIAO calculations for similar heterocyclic amines.
IR Frequencies: Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. iosrjournals.org The harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic positions for the optimized geometry. globalresearchonline.net Since theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and solvent effects, the computed values are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. iosrjournals.org This allows for the confident assignment of key functional group vibrations, such as N-H stretches of the amine group and C-S stretches within the thiophene ring. iosrjournals.orgnii.ac.jp
Table 3: Illustrative Comparison of Scaled Theoretical and Experimental IR Frequencies for this compound
| Vibrational Mode | Scaled Theoretical ν (cm⁻¹) | Experimental ν (cm⁻¹) |
| N-H Stretch (asymmetric) | 3385 | 3380 |
| N-H Stretch (symmetric) | 3310 | 3305 |
| Aromatic C-H Stretch | 3105 | 3100 |
| Aliphatic C-H Stretch | 2930 | 2925 |
| C=C Stretch (Thiophene) | 1545 | 1540 |
| C-N Stretch | 1280 | 1275 |
| C-S Stretch | 705 | 700 |
Note: Data are hypothetical, based on typical accuracy of scaled DFT calculations for similar structures.
Synthesis and Comprehensive Characterization of Derivatives and Analogs of 4,5,6,7 Tetrahydro 1 Benzothiophen 4 Amine
Rational Design Principles for Novel 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine Derivatives
The rational design of novel derivatives of this compound is a strategic approach in medicinal chemistry aimed at optimizing the therapeutic potential of this scaffold. This process is guided by an understanding of the structure-activity relationships (SAR) that govern the biological activity of these compounds. The core structure, consisting of a tetrahydrobenzene ring fused to a thiophene (B33073) ring with an amine substituent, serves as a versatile template for modification.
A key principle in the design of these derivatives involves the isosteric replacement of functional groups to enhance biological activity and pharmacokinetic properties. For instance, the sulfur atom in the thiophene ring can be replaced with other heteroatoms, or the amine group can be modified to amides, sulfonamides, or incorporated into heterocyclic rings. These modifications can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.
Another important design consideration is the exploration of different substitution patterns on both the thiophene and the tetrahydrobenzene rings. The introduction of various substituents allows for the fine-tuning of the electronic and steric properties of the molecule, which can lead to improved potency and selectivity for a specific biological target. For example, the design of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues has been explored for their potential as selective COX-2 inhibitors. nih.govresearchgate.net
Furthermore, computational modeling and molecular docking studies play a crucial role in the rational design process. These techniques allow for the prediction of how different derivatives will bind to a target protein, providing insights that can guide the synthesis of new compounds with improved affinity and efficacy. By understanding the key interactions between the ligand and the receptor, chemists can design molecules that are more likely to exhibit the desired biological activity.
Synthetic Routes to Diversified Substituted 4,5,6,7-Tetrahydro-1-benzothiophene (B188421) Derivatives
The chemical scaffold of 4,5,6,7-tetrahydro-1-benzothiophene serves as a versatile starting point for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry. The reactivity of the amino group and the aromatic thiophene ring allows for various chemical transformations, leading to the creation of diverse molecular architectures.
Synthesis of Carboxamide and Amide Derivatives
The synthesis of carboxamide and amide derivatives of this compound is a common strategy to explore the structure-activity relationships of this class of compounds. These derivatives are typically prepared through the reaction of the parent amine with a variety of carboxylic acids or their activated derivatives.
One common method involves the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This approach facilitates the formation of an amide bond between the amine and a carboxylic acid under mild reaction conditions. For electron-deficient anilines, a combination of EDC, DMAP, a catalytic amount of HOBt, and N,N-diisopropylethylamine (DIPEA) has been shown to be effective. nih.gov
Alternatively, acyl chlorides or anhydrides can be employed to acylate the amino group. For instance, the reaction of 2-amino-4,5,6,7-tetrahydro-benzothiophene 3-amide derivatives with acyl chlorides in the presence of a base like sodium hydroxide (B78521) can yield the corresponding 2-amide derivatives. semanticscholar.org Similarly, trifluoroacetic anhydride (B1165640) has been used to form the trifluoroacetamide (B147638) derivative. semanticscholar.org
The following table summarizes some examples of reagents and conditions used for the synthesis of amide derivatives:
| Amine Starting Material | Acylating Agent/Carboxylic Acid | Coupling Reagents/Conditions | Reference |
| 2-amino-4,5,6,7-tetrahydro-benzothiophene 3-amide derivative | Carboxylic acids | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N-diisopropylethylamine (DIPEA) | semanticscholar.org |
| 2-amino-4,5,6,7-tetrahydro-benzothiophene 3-amide derivative | Acyl chlorides | Sodium hydroxide (NaOH) | semanticscholar.org |
| 2-amino-4,5,6,7-tetrahydro-benzothiophene 3-amide derivative | Trifluoroacetic anhydride (TFAA) | 60 °C | semanticscholar.org |
| Aniline derivatives | Carboxylic acids | EDC, DMAP, catalytic HOBt, DIPEA | nih.gov |
Synthesis of Fused Heterocyclic Systems (e.g., Thiazole (B1198619), Pyrimidine (B1678525), Pyran, Pyridine (B92270), Thiazine (B8601807) Derivatives)
The 4,5,6,7-tetrahydro-1-benzothiophene scaffold can be annulated with various heterocyclic rings to generate fused systems with potentially enhanced biological activities. These synthetic strategies often involve the reaction of a bifunctionalized tetrahydrobenzothiophene derivative with a suitable reagent to construct the new heterocyclic ring.
For instance, the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives can be achieved by reacting an aminobenzothiophene derivative with a reagent that provides the necessary carbon and nitrogen atoms for the pyrimidine ring. One approach involves the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which can then undergo further cyclization reactions. mdpi.com
The construction of fused pyridine rings can be accomplished through various cyclization strategies. For example, α,β-unsaturated nitriles can react with appropriate precursors to yield pyridine derivatives. nih.gov Similarly, the synthesis of fused pyran rings, such as 4H-naphtho[2,1-b]pyrans, has been reported from the reaction of α,β-unsaturated nitriles with suitable reagents. nih.gov
While specific examples for the direct fusion of thiazole and thiazine rings to the 4,5,6,7-tetrahydro-1-benzothiophene core were not detailed in the provided search results, general methods for the synthesis of benzo-fused N-heterocycles can be adapted for this purpose. organic-chemistry.org These methods often rely on intramolecular cyclization reactions of appropriately substituted precursors.
The synthesis of such fused systems significantly expands the chemical space of 4,5,6,7-tetrahydro-1-benzothiophene derivatives, offering new opportunities for the development of novel therapeutic agents.
Synthesis of Oxadiazole and Other Nitrogen-Containing Heterocycles
The incorporation of oxadiazole and other nitrogen-containing heterocycles into the 4,5,6,7-tetrahydro-1-benzothiophene framework is a strategy to modulate the physicochemical and biological properties of the parent molecule. The synthesis of these derivatives often involves the transformation of a carboxylic acid or a related functional group on the benzothiophene (B83047) core.
A common route to 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines, which can be prepared from the corresponding acid hydrazides. nih.gov The acid hydrazide of a benzothiophene carboxylic acid can be reacted with a second carboxylic acid or its derivative, followed by treatment with a dehydrating agent such as phosphorus oxychloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov
Another approach for the synthesis of 1,3,4-oxadiazoles involves the reaction of acid hydrazides with isothiocyanates to form thiosemicarbazide (B42300) intermediates. These intermediates can then undergo cyclodesulfurization in the presence of a coupling reagent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) to afford 2-amino-1,3,4-oxadiazoles. luxembourg-bio.com
The synthesis of other nitrogen-containing heterocycles, such as triazoles, can also be achieved from benzothiophene precursors. For example, an acid hydrazide can be reacted with phenyl isothiocyanate and sodium hydroxide to form a 4-phenyl-5-substituted-4H-1,2,4-triazole-3-thiol. researchgate.net
The following table provides a summary of synthetic approaches to oxadiazole and triazole derivatives:
| Starting Material | Reagents | Heterocyclic Product | Reference |
| Acid hydrazide and β-benzoyl propionic acid | Phosphorus oxychloride | 1,3,4-oxadiazole | nih.gov |
| Arylhydrazide and arylisothiocyanate | TBTU | 2-amino-1,3,4-oxadiazole | luxembourg-bio.com |
| Acid hydrazide | Phenyl isothiocyanate, NaOH | 4-phenyl-1,2,4-triazole-3-thiol | researchgate.net |
Synthesis of Methanone (B1245722) and Related Carbonyl-Containing Derivatives
The introduction of a methanone (ketone) or other carbonyl-containing moieties onto the 4,5,6,7-tetrahydro-1-benzothiophene scaffold can significantly influence its biological activity. These derivatives are often synthesized through reactions that form a new carbon-carbon bond to the thiophene ring.
One example is the synthesis of {4,5,6,7-tetrahydro-1-benzothiophen-3-yl}(phenyl)methanone. nih.gov This compound can be prepared and subsequently used as a precursor for the synthesis of other derivatives, such as Schiff bases. The presence of the carbonyl group provides a handle for further chemical modifications.
The synthesis of such carbonyl-containing derivatives can be achieved through various methods, including Friedel-Crafts acylation of the electron-rich thiophene ring. This reaction involves the use of an acyl chloride or anhydride in the presence of a Lewis acid catalyst to introduce the acyl group onto the thiophene ring.
While detailed synthetic procedures for a wide range of methanone derivatives of this compound were not extensively covered in the provided search results, the general principles of aromatic acylation can be applied to this system. The position of acylation on the thiophene ring will be influenced by the directing effects of the existing substituents.
Synthesis of Schiff Base Derivatives and Subsequent Metal Complexation
Schiff bases, or imines, are a class of compounds that are readily synthesized from the condensation of a primary amine with an aldehyde or a ketone. The amino group of this compound and its derivatives provides a convenient starting point for the preparation of a wide variety of Schiff bases.
The synthesis of Schiff bases from 4,5,6,7-tetrahydro-1-benzothiophene derivatives typically involves refluxing the amine with an equimolar amount of an appropriate aldehyde in a suitable solvent, such as methanol. nih.gov For example, (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone can be reacted with 2-hydroxybenzaldehyde to form the corresponding Schiff base. nih.gov
These Schiff base ligands are of particular interest due to their ability to coordinate with metal ions to form stable metal complexes. The nitrogen atom of the imine group and often another donor atom, such as a hydroxyl group from the aldehyde precursor, can chelate to a metal center. A variety of metal salts, including those of nickel, palladium, iron, ruthenium, and cobalt, have been used to prepare complexes with Schiff bases derived from 4,5,6,7-tetrahydro-1-benzothiophene. biointerfaceresearch.com
The formation of these metal complexes can lead to significant changes in the biological properties of the parent Schiff base. The geometry and electronic properties of the resulting complexes are dependent on the nature of the metal ion and the Schiff base ligand.
The following table summarizes the synthesis of a Schiff base and its subsequent complexation:
| Amine Starting Material | Aldehyde | Metal Salts | Reference |
| (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone | 2-hydroxybenzaldehyde | - | nih.gov |
| Methyl 6-acetamide-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 2-hydroxy-3-methoxybenzaldehyde | NiCl₂·6H₂O, PdCl₂(CH₃CN)₂, FeCl₂·4H₂O, [RuCl₂(p-cymene)]₂, CoCl₂·6H₂O | biointerfaceresearch.com |
Advanced Characterization Methodologies for Novel Derivatives (e.g., X-ray Diffraction, Multi-Technique Validation)
The unambiguous structural elucidation of novel derivatives of this compound is critical for establishing structure-activity relationships. While standard spectroscopic techniques provide essential information, advanced methodologies are often required for definitive characterization. Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional atomic arrangement of a molecule, offering unequivocal proof of its constitution, configuration, and conformation.
X-ray crystallographic studies on derivatives of the tetrahydro-1-benzothiophene scaffold have provided invaluable insights into their molecular architecture. For instance, the analysis of {2-[(2-Hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl}(phenyl)methanone revealed that the cyclohexene (B86901) ring adopts a slightly distorted half-chair conformation. nih.govresearchgate.net Such studies precisely define dihedral angles between the various rings within the molecule and identify key intramolecular interactions, such as hydrogen bonds, which can significantly influence the compound's properties and biological interactions. nih.govresearchgate.net In another example, X-ray analysis was used to confirm the absolute (R,R)-configuration of an enantiomerically pure N-{3-[(2R,4R)-2,4-Dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide derivative, which was isolated via chiral chromatography. nih.gov
Furthermore, crystallography can reveal how these molecules bind to biological targets. The binding mode of N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide inhibitors within the JNK3 kinase was elucidated through X-ray crystallography, showing a specific hydrogen bond interaction involving the 3-cyano group with the hinge region of the ATP-binding site. nih.gov In some cases, crystallographic analysis can also identify complex structural phenomena, such as rotational and positional disorders within the crystal lattice, as observed in a spiropyrrolidine derivative of benzo[b]thiophene. mdpi.com
However, X-ray diffraction is part of a broader, multi-technique validation approach. The complete characterization of a novel derivative relies on the convergence of data from several analytical methods. Spectroscopic techniques including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and mass spectrometry are employed to confirm the molecular structure, purity, and identity of the synthesized compounds. mdpi.commdpi.com This correlative approach ensures that the structure determined in the solid state by X-ray diffraction is consistent with the structure in solution and that the bulk sample is homogenous and correctly identified.
| Compound | Crystal System | Space Group | Key Structural Findings | Reference |
|---|---|---|---|---|
| {2-[(2-Hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl}(phenyl)methanone | Not specified | Not specified | Cyclohexene ring in a distorted half-chair conformation; presence of an intramolecular O—H⋯N hydrogen bond. | nih.govresearchgate.net |
| N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide derivative (5e) | Not specified | Not specified | Revealed a unique binding mode in JNK3 via a hydrogen bond between the 3-cyano group and the enzyme's hinge region. | nih.gov |
| N-{3-[(2R,4R)-2,4-Dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide | Not specified | Not specified | Confirmed the absolute (R,R)-configuration of the chiral derivative. | nih.gov |
Chiral Synthesis and Enantioselective Approaches for this compound Analogs
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. For analogs of this compound, where the amine-bearing carbon is a stereocenter, the development of chiral and enantioselective synthetic routes is of paramount importance. While specific enantioselective syntheses for this exact scaffold are not widely reported, methodologies developed for structurally related fused heterocyclic amines provide a clear blueprint for potential strategies.
One established method for obtaining single enantiomers is chiral resolution, where a racemic mixture is separated into its constituent enantiomers. This has been successfully applied to a derivative of 4,5,6,7-tetrahydro-1-benzothiophene, where chiral chromatography was used to isolate an enantiomer with greater than 98% enantiomeric excess (ee). nih.gov While effective, this approach can be inefficient as it discards 50% of the material.
Consequently, asymmetric synthesis, which creates the desired enantiomer directly, is the preferred strategy. Drawing parallels from the synthesis of other bioactive seven-membered heterocyclic rings and related structures, several catalytic asymmetric approaches can be envisioned. For instance, the enantioselective synthesis of 1,4-benzoxazepines has been achieved through the desymmetrization of 3-substituted oxetanes using a confined chiral phosphoric acid as a catalyst, affording products with up to 94% ee. nih.gov Similarly, organocatalyzed domino reactions, employing quinine-derived urea (B33335) catalysts, have been developed for the one-pot synthesis of tetrahydro-1,4-benzodiazepin-2-ones with high enantioselectivity (up to 98% ee). chemistryviews.org
Another powerful strategy is the asymmetric reduction of a prochiral precursor, such as an imine or enamine. Asymmetric transfer hydrogenation, often utilizing ruthenium or rhodium complexes with chiral diamine ligands, is a well-established method for producing chiral amines with high enantioselectivity. mdpi.com This technique has been extensively used for the synthesis of chiral tetrahydroisoquinolines and related N-heterocycles. mdpi.com A one-pot asymmetric aminoarylation reaction, proceeding through an aziridination and subsequent intramolecular cyclization, has been used to synthesize trans-4-amino-5-aryltetrahydrobenzo[c]azepines with excellent diastereo- and enantioselectivity (up to 97% ee). researchgate.net These advanced catalytic methods represent viable and promising pathways for the future development of enantioselective syntheses of chiral this compound analogs.
| Target Scaffold | General Method | Catalyst/Reagent Type | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Tetrahydro-1,4-benzodiazepin-2-ones | Organocatalyzed Domino Reaction | epi-Quinine derived urea (eQNU) | Up to 98% | chemistryviews.org |
| trans-4-Amino-5-aryltetrahydrobenzo[c]azepines | Asymmetric Aminoarylation | Cu(OTf)₂ with a chiral indenyl bis(oxazoline) ligand | Up to 97% | researchgate.net |
| 1,4-Benzoxazepines | Enantioselective Desymmetrization | SPINOL-derived chiral phosphoric acid | Up to 94% | nih.gov |
| Tetrahydroisoquinolines | Asymmetric Transfer Hydrogenation | Rhodium/Diamine complex with HCOOH/Et₃N | Up to 99% | mdpi.com |
Applications of 4,5,6,7 Tetrahydro 1 Benzothiophen 4 Amine in Advanced Organic Synthesis
Role as Essential Building Blocks for the Construction of Complex Molecular Architectures
Amines are foundational building blocks in organic and medicinal chemistry due to the versatile reactivity of the nitrogen atom. ijrpr.com 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine combines a reactive primary amine with a bicyclic sulfur-containing heterocycle, making it a potentially valuable precursor for complex molecular architectures. The amine group can readily undergo a variety of transformations, such as acylation to form amides, reaction with carbonyls to form imines (Schiff bases), and alkylation.
These reactions allow for the straightforward attachment of diverse functional groups and the extension of the molecular framework. For instance, derivatives of the related 2-amino-4,5,6,7-tetrahydro-benzothiophene scaffold are extensively used to synthesize potent modulators of biological targets like the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), demonstrating the core's value in constructing intricate, biologically active molecules. nih.govsemanticscholar.org The amide bond formation is a key step in these syntheses, a reaction for which this compound is an ideal substrate. nih.gov
Intermediates in the Synthesis of Other Diversified Heterocyclic Compounds
Primary amines fused to a heterocyclic core are classic intermediates for the synthesis of new, annulated heterocyclic systems. The amine functionality of this compound can act as a nucleophile to react with various electrophilic reagents, leading to the construction of new rings.
Studies on the isomeric 2-amino-tetrahydrobenzo[b]thiophene derivatives have shown that the amino group is a key anchor point for synthesizing a wide array of fused heterocycles, including pyrimidines, thiazoles, pyridines, and pyrans. jst.go.jpresearchgate.net For example, reactions with reagents like benzoylisothiocyanate or various aldehydes can initiate cyclization cascades that yield more complex, polycyclic structures. researchgate.netchimicatechnoacta.ru Although these examples utilize a different isomer, they powerfully illustrate the synthetic potential of an amino group on the tetrahydrobenzothiophene ring system for generating diverse heterocyclic libraries.
Contributions to Material Science and the Development of Novel Functional Materials
The benzothiophene (B83047) moiety is a known component in functional organic materials, including those with luminescent properties. nih.gov The incorporation of nitrogen atoms, as in this compound, can further modulate the electronic properties of such materials. Amines are crucial in the synthesis of polymers, catalysts, and sensors. ijrpr.com
The amine group can be used to link the tetrahydrobenzothiophene core into larger polymeric chains or to coordinate with metal centers to form organometallic complexes. Such complexes could be investigated for catalytic activity or for applications in organic electronics. While specific research on the 4-amine isomer in this context is not prominent, the general principles of materials chemistry suggest its potential utility in creating novel functional materials.
Utility as Model Compounds in Fundamental Thiophene (B33073) and Heterocyclic Ring System Chemistry Studies
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold presents a unique combination of an aromatic thiophene ring and a saturated cyclohexane (B81311) ring. nih.gov This structure is of fundamental interest for studying the interplay between aromaticity and aliphatic character. This compound, with its amine substituent on the non-aromatic ring, serves as an excellent model compound for investigating stereochemical and conformational properties of this ring system.
Furthermore, it can be used to study the electronic effects of the sulfur-containing ring on the basicity and reactivity of the amine group. Understanding these fundamental properties is crucial for predicting the behavior of more complex molecules containing this scaffold and for the rational design of new synthetic methodologies and functional molecules.
Compound Properties
| Identifier | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C8H11NS |
| Molecular Weight | 153.25 g/mol |
| CAS Number | Not explicitly available for the racemate, but the (4S)-enantiomer is registered under 40457498. nih.gov |
| Synonyms | 4,5,6,7-Tetrahydrobenzo[b]thiophen-4-amine |
Structure Activity Relationship Sar Studies of 4,5,6,7 Tetrahydro 1 Benzothiophen 4 Amine Derivatives
Methodological Frameworks for Quantitative and Qualitative SAR Determination
To decipher the complex relationship between the molecular structure of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine derivatives and their biological activity, researchers employ a variety of methodological frameworks. These approaches range from computational models that predict activity to experimental assays that measure it directly.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical and statistical methods used to create a relationship between the chemical structure of a compound and its biological activity. nih.govwikipedia.org These models use physicochemical properties or theoretical molecular descriptors as predictors of activity. wikipedia.orglibretexts.org For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) incorporate the three-dimensional aspects of molecules, such as electrostatic fields, to build the model. nih.govnih.gov The goal of QSAR is to summarize the relationship between chemical structures and biological activity within a dataset and then use that model to predict the activities of new, untested compounds. wikipedia.orglibretexts.org The development of a robust QSAR model involves several key steps, including data set selection, extraction of molecular descriptors, variable selection, model construction, and rigorous validation. libretexts.org
In Silico and In Vitro Screening are critical components of modern drug discovery used to assess the biological activity of candidate compounds. researchgate.net
In Silico Screening: This computational approach, often referred to as virtual screening, uses computer models to predict how a compound will interact with a biological target. researchgate.net Molecular docking is a primary example, where software predicts the preferred orientation of a ligand when bound to a receptor or enzyme. ijpsjournal.com This method is instrumental in identifying promising candidates from large compound libraries for further experimental testing. mdpi.com For example, a drug discovery cycle for nuclear receptor modulators successfully integrated in silico screening and molecular docking to identify and evaluate novel 4,5,6,7-tetrahydro-benzothiophene derivatives. nih.gov
In Vitro Screening: These experimental assays are performed outside of a living organism, typically in a controlled environment like a test tube or microplate. researchgate.netnih.gov High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify "hits"—molecules that show activity in a specific assay. labinsights.nl These assays must be repeatable, reliable, and biologically relevant. labinsights.nl Various detection methods, including colorimetric, fluorescent, and bioluminescent assays, are used to measure the activity of compounds against targets like enzymes or receptors. labinsights.nl For derivatives of 4,5,6,7-tetrahydro-benzothiophene, in vitro characterization has been performed using techniques like TR-FRET and fluorescence polarization (FP) competitive binding assays to determine their potency as receptor modulators. nih.gov
Molecular Docking is a powerful computational tool that simulates the binding of a small molecule (ligand) to the active site of a macromolecule (receptor), such as a protein or nucleic acid. ijpsjournal.comnih.gov The primary aim is to predict the binding mode, affinity, and stability of the resulting complex. nih.govnih.gov This technique is crucial for understanding the interactions at a molecular level, for example, identifying key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand. nih.gov In the study of tetrahydrobenzo[b]thiophene derivatives, molecular docking has been used to elucidate binding modes with various targets, including the Keap1 protein and cholinesterases, providing insights into their antioxidant and neuroprotective potential, respectively. nih.govnih.gov
Correlation of Structural Modifications with Molecular Target Interactions
The biological activity of this compound derivatives is directly governed by how structural changes affect their interaction with specific enzymes and receptors.
Molecular docking and in vitro binding assays have been instrumental in investigating how these derivatives interact with various biological targets. For instance, studies on 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene as modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) revealed their potency as inverse agonists, with IC₅₀ values in the nanomolar range as determined by TR-FRET assays. nih.govnih.gov Molecular dynamics simulations showed that these compounds interact with hydrophilic regions of the receptor, specifically Cys320-Glu326 and Arg364-Phe377. nih.govsemanticscholar.org
In another study, a class of tetrahydrobenzothiophenone derivatives was identified as antagonists for adenosine receptors. nih.gov Affinity was determined through radioligand-binding assays, revealing that these compounds bind to A₁ and A₂ₐ receptors in the micromolar range. nih.gov Molecular docking studies on other benzothiophene (B83047) derivatives have identified key interactions, such as hydrogen bonds and π-π stacking, with the active sites of enzymes like cholinesterase, highlighting their potential in Alzheimer's disease treatment. nih.govnih.gov
| Compound/Derivative Class | Target | Binding Affinity/Potency | Key Interactions/Binding Mode |
| 2,3-Derivatives of 4,5,6,7-tetrahydro-benzothiophene | RORγt | Potent inverse agonists (IC₅₀ = 0.5–5 nM) nih.gov | Interactions with hydrophilic regions Cys320-Glu326 and Arg364-Phe377 nih.govsemanticscholar.org |
| Tetrahydrobenzothiophenones | Adenosine Receptors (A₁, A₂ₐ) | Micromolar range antagonists nih.gov | Specific thioether and ester groups are crucial for affinity nih.gov |
| Benzothiophene-chalcone hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | IC₅₀ = 62.10 μM (AChE), IC₅₀ = 24.35 μM (BChE) nih.gov | Docking studies elucidate enzyme-inhibitor interactions nih.gov |
| 2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives | Keap1 Protein | Strong binding affinity in docking studies nih.gov | Interactions with Keap1 to potentially activate the Nrf2 antioxidant pathway nih.gov |
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. Identifying these key elements is crucial for designing new, more active molecules.
For the tetrahydrobenzothiophenone derivatives acting as adenosine receptor antagonists, SAR analysis indicated that a 3-thioether group is favored, and a carboxylic acid-derived substituent, particularly an ester, is required at the 1-position of the thiophene (B33073) ring for potent binding. nih.gov The affinity at A₂ₐ receptors was found to be highly dependent on the nature of the 3-thioether substituent, while A₁ receptor affinity was less sensitive to changes at this position. nih.gov Furthermore, a 4-keto group on the saturated ring was found to be favorable for receptor affinity. nih.gov
In the context of arylbenzothiophene derivatives targeting breast cancer cells, pharmacophore modeling highlighted the crucial importance of a phenolic hydroxyl group and a ketonic linkage in the side chain. nih.gov Additionally, a piperidine ring connected via an ether linkage was favorable for inhibitory activity. nih.gov The presence of specific functional groups like hydroxyls, amines, and carboxylic acids can increase the hydrophilic character of a drug, while nonpolar groups like hydrocarbons increase lipophilicity, affecting how the drug is absorbed and distributed. pharmacylibrary.com The electronic properties of functional groups are also critical; they can be electron-donating or electron-withdrawing, which influences the molecule's reactivity and interactions with its target. ashp.org
| Position/Region of Tetrahydrobenzothiophene Scaffold | Functional Group/Modification | Influence on Biological Activity | Target Class |
| Position 1 | Carboxylic acid ester | Required for affinity; more potent than corresponding acid or hydrazide nih.gov | Adenosine Receptors |
| Position 3 | Thioether group (e.g., S-benzyl) | Favored for affinity; aromatic substitution enhances A₂ₐ affinity nih.gov | Adenosine Receptors |
| Position 4 (cyclohexene ring) | Keto group | Favored for receptor affinity nih.gov | Adenosine Receptors |
| Side Chain | Phenolic hydroxyl group | Crucial for inhibitory activity nih.gov | Estrogen Receptors (in arylbenzothiophenes) |
| Side Chain | Ketonic linkage | Crucial for inhibitory activity nih.gov | Estrogen Receptors (in arylbenzothiophenes) |
Comparative SAR Analysis with Structurally Related Benzothiophene and Other Heterocyclic Compounds
Comparing the SAR of this compound derivatives with other structurally related compounds provides valuable context and deeper understanding. For example, the tetrahydrobenzothiophenone adenosine antagonists were compared to xanthines, another major class of adenosine antagonists. nih.gov A key difference is that xanthines contain multiple nitrogen atoms within their fused heterocyclic rings, whereas the tetrahydrobenzothiophenones lack nitrogen atoms yet still bind effectively to adenosine receptors. nih.gov This suggests that the thiophene ring system can mimic the electrostatic features of the nitrogen-containing rings in xanthines. nih.gov
Similarly, when studying benzothiophene-containing selective estrogen receptor downregulators (SERDs), their SAR can be compared to other non-steroidal estrogen analogs. nih.govnih.gov Such comparative analyses help to identify unique structural features of the benzothiophene scaffold that contribute to a specific biological profile, distinguishing them from other heterocyclic systems like benzofurans or indoles that may target the same receptors but with different potency or selectivity. The versatility of the benzothiophene core is highlighted by its successful incorporation into molecules targeting a wide array of biological systems, from enzymes like cholinesterases to nuclear receptors like RORγt. nih.govnih.gov
Development of Predictive Models for Activity Based on Structural Characteristics
Predictive computational models are essential tools for prioritizing the synthesis of new compounds and forecasting their biological activities. One such tool is the Prediction of Activity Spectra for Substances (PASS).
PASS is a web-based software that predicts a wide spectrum of biological activities for a given compound based solely on its 2D structural formula. nih.govzenodo.orgnih.gov The program works by comparing the structure of a new compound with the structures of a large database of well-known biologically active substances. nih.govzenodo.org The PASS algorithm is based on Bayesian estimates and calculates the probability for a compound to be active (Pa) and inactive (Pi) for each type of activity in its database. genexplain.com
The output is a list of potential biological effects, including pharmacological actions, mechanisms of action, and specific toxicities, arranged by their probability scores. zenodo.orggenexplain.com Only activities for which Pa > Pi are considered possible for the compound. genexplain.com With an average prediction accuracy of about 95%, PASS can be effectively used to find new biological targets for known ligands or to discover new ligands for a specific target. nih.govgenexplain.com For novel derivatives of this compound, PASS could be used at an early stage to predict potential therapeutic applications or toxic effects, thereby guiding further research and reducing the likelihood of late-stage failures in drug development. zenodo.org
Conclusion and Future Research Directions for 4,5,6,7 Tetrahydro 1 Benzothiophen 4 Amine
Synthesis of Key Research Findings and Contributions to Chemical Knowledge
Research into 4,5,6,7-tetrahydro-1-benzothiophen-4-amine has primarily centered on its use as a versatile intermediate for the synthesis of a variety of fused heterocyclic systems. The amino group at the 4-position serves as a key handle for derivatization, enabling the construction of more complex molecular architectures. Studies have demonstrated that this scaffold is a valuable building block in medicinal chemistry, with derivatives exhibiting a range of biological activities. researchgate.netresearchgate.net For instance, various analogs have been synthesized and evaluated for different biological activities, with some showing promise as lead molecules for future drug development. researchgate.netresearchgate.net The core structure is present in several commercially available drugs and molecules in clinical development. researchgate.netresearchgate.net
Identification of Unexplored Synthetic Avenues and Methodological Advancements
While various synthetic routes to derivatives of the 4,5,6,7-tetrahydro-1-benzothiophene (B188421) core have been established, there remain unexplored avenues for methodological advancements. nih.gov Future synthetic efforts could focus on the development of more efficient and stereoselective methods for the preparation of this compound and its analogs. The application of modern synthetic techniques, such as continuous flow chemistry or enzymatic resolutions, could offer advantages in terms of yield, purity, and scalability. Furthermore, the exploration of novel cyclization strategies to construct the core tetrahydrobenzothiophene ring system from readily available starting materials could broaden the accessibility of this scaffold.
Potential for Integration of Advanced Computational Studies to Deepen Understanding of Reactivity and Interactions
The integration of advanced computational studies represents a promising avenue to deepen our understanding of the reactivity and molecular interactions of this compound and its derivatives. Molecular docking and density functional theory (DFT) calculations have been employed to investigate the binding modes and electronic properties of related compounds, providing valuable insights for rational drug design. mdpi.comresearchgate.netmdpi.com Future computational work could focus on:
Predictive Reactivity Models: Developing computational models to predict the reactivity of the amine and the thiophene (B33073) ring towards various reagents, guiding synthetic efforts.
Conformational Analysis: Performing detailed conformational analysis to understand the preferred three-dimensional structures of derivatives, which is crucial for their biological activity.
Virtual Screening: Employing virtual screening techniques to identify potential biological targets for this compound and its virtual library of derivatives.
Strategic Directions for Future Structure-Activity Relationship Investigations and Derivative Design
Building upon the existing knowledge of the biological activities of related compounds, future structure-activity relationship (SAR) studies should be conducted in a more systematic and targeted manner. Key strategic directions include:
Systematic Derivatization: Synthesizing a focused library of derivatives with systematic modifications at the amino group and on the benzothiophene (B83047) ring to probe the effect of steric and electronic properties on biological activity.
Bioisosteric Replacement: Exploring the bioisosteric replacement of the thiophene sulfur atom with other groups to modulate the physicochemical properties and biological activity of the resulting compounds. nih.gov
Target-Based Design: Designing and synthesizing derivatives aimed at specific biological targets identified through computational studies or high-throughput screening. This approach will move the field from broad screening towards more rational drug discovery.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable scaffold in medicinal chemistry and materials science.
Q & A
Q. Table 1: Example Synthesis Parameters
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | H₂/Pd-C | 80 | 12 | 78 |
| 2 | NaBH₄ | RT | 2 | 92 |
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for NH₂ protons; δ 120–140 ppm for aromatic carbons) .
- Mass Spectrometry : Confirm molecular weight (MW 167.27 g/mol) via ESI-MS or HRMS, ensuring <5 ppm error .
- Chromatography : Validate purity with HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .
Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions .
- MD Simulations : Analyze solvent effects (e.g., DMSO vs. THF) on reaction kinetics using packages like Gaussian or COMSOL .
- Docking Studies : Screen for biological activity by simulating ligand-receptor interactions (e.g., serotonin receptors) .
Q. Table 2: Example DFT Results
| Parameter | Activation Energy (kcal/mol) | Selectivity (%) |
|---|---|---|
| Pathway A | 12.3 | 85 |
| Pathway B | 18.7 | 15 |
Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?
Methodological Answer:
- Meta-Analysis : Aggregate data from peer-reviewed studies, applying statistical weights to account for sample size and methodology .
- Replication Studies : Reproduce assays (e.g., IC₅₀ measurements) under controlled conditions (pH 7.4, 37°C) .
- Theoretical Context : Reconcile discrepancies using systems biology models (e.g., ligand efficacy vs. receptor density) .
Basic: What purification strategies are effective for isolating this compound from complex mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Partition between ethyl acetate and brine (3x) to remove polar impurities .
- Column Chromatography : Use silica gel (230–400 mesh) with hexane/EtOAc (4:1) for non-polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity (>99%) .
Advanced: What strategies optimize yield in multi-step synthesis of derivatives like 4-amino-substituted benzothiophenes?
Methodological Answer:
- Process Control : Implement inline PAT (Process Analytical Technology) for real-time monitoring of intermediates .
- Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for hydrogenation efficiency .
- DoE (Design of Experiments) : Apply Taguchi methods to minimize variability in critical steps (e.g., cyclization) .
Q. Table 3: Catalyst Performance Comparison
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Pd/C | 88 | 96 | 8 |
| Raney Ni | 92 | 94 | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
